molecular formula C16H26N6 B11082335 Allyl-(4,6-di-piperidin-1-yl-[1,3,5]triazin-2-yl)-amine

Allyl-(4,6-di-piperidin-1-yl-[1,3,5]triazin-2-yl)-amine

Cat. No.: B11082335
M. Wt: 302.42 g/mol
InChI Key: UMJVZCVBNCCICF-UHFFFAOYSA-N
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Description

N-ALLYL-N-(4,6-DIPIPERIDINO-1,3,5-TRIAZIN-2-YL)AMINE is a compound belonging to the class of 1,3,5-triazine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ALLYL-N-(4,6-DIPIPERIDINO-1,3,5-TRIAZIN-2-YL)AMINE typically involves the reaction of cyanuric chloride with piperidine in the presence of a base such as triethylamine (Et3N). The reaction proceeds through a series of substitution reactions where the chlorine atoms on the cyanuric chloride are replaced by piperidine groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This would include controlling the temperature, pressure, and concentration of reactants to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-ALLYL-N-(4,6-DIPIPERIDINO-1,3,5-TRIAZIN-2-YL)AMINE can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triazine ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

    Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide or potassium permanganate, while reducing agents may include sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of various amino derivatives of the triazine ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-ALLYL-N-(4,6-DIPIPERIDINO-1,3,5-TRIAZIN-2-YL)AMINE involves its interaction with monoamine oxidase (MAO). The compound inhibits the activity of MAO by binding to the enzyme’s active site, preventing the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which may have therapeutic effects in the treatment of certain neurological disorders .

Comparison with Similar Compounds

Similar Compounds

    N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)AMINE: Another triazine derivative with similar MAO inhibitory activity.

    N-(4,6-DIMETHOXY-1,3,5-TRIAZIN-2-YL)AMINE: A related compound with different substituents on the triazine ring.

Uniqueness

N-ALLYL-N-(4,6-DIPIPERIDINO-1,3,5-TRIAZIN-2-YL)AMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dipiperidino groups enhance its ability to inhibit MAO, making it a promising candidate for further research in medicinal chemistry .

Properties

Molecular Formula

C16H26N6

Molecular Weight

302.42 g/mol

IUPAC Name

4,6-di(piperidin-1-yl)-N-prop-2-enyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C16H26N6/c1-2-9-17-14-18-15(21-10-5-3-6-11-21)20-16(19-14)22-12-7-4-8-13-22/h2H,1,3-13H2,(H,17,18,19,20)

InChI Key

UMJVZCVBNCCICF-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NC(=NC(=N1)N2CCCCC2)N3CCCCC3

Origin of Product

United States

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